molecular formula C22H32N2O3 B6502240 1-{5-[3-(cyclohexylamino)-2-hydroxypropoxy]-1-ethyl-2-methyl-1H-indol-3-yl}ethan-1-one CAS No. 942850-85-3

1-{5-[3-(cyclohexylamino)-2-hydroxypropoxy]-1-ethyl-2-methyl-1H-indol-3-yl}ethan-1-one

Cat. No. B6502240
CAS RN: 942850-85-3
M. Wt: 372.5 g/mol
InChI Key: YDVLWGQVXVQCMC-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a cyclohexylamino group, a hydroxypropoxy group, and an indole group. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the indole core, followed by the addition of the various substituents. The exact synthetic route would depend on the desired final product and the available starting materials .


Molecular Structure Analysis

The molecular structure of the compound can be predicted based on its formula. It would likely exhibit a complex three-dimensional structure due to the presence of the cyclohexyl groups and the indole ring system .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The presence of the hydroxy group suggests that it could participate in reactions such as esterification or ether formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of polar groups like the hydroxy group could impact its solubility in different solvents .

Mechanism of Action

The mechanism of action of this compound is not clear without more context. If it is intended for use as a drug, its mechanism of action would depend on its specific biological target .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its biological activity if applicable. It could potentially be explored for use in fields such as medicinal chemistry, materials science, or chemical synthesis .

properties

IUPAC Name

1-[5-[3-(cyclohexylamino)-2-hydroxypropoxy]-1-ethyl-2-methylindol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O3/c1-4-24-15(2)22(16(3)25)20-12-19(10-11-21(20)24)27-14-18(26)13-23-17-8-6-5-7-9-17/h10-12,17-18,23,26H,4-9,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDVLWGQVXVQCMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C2=C1C=CC(=C2)OCC(CNC3CCCCC3)O)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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